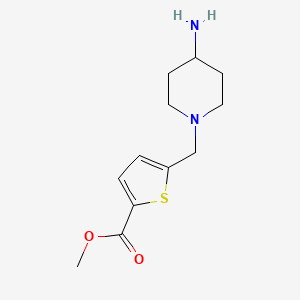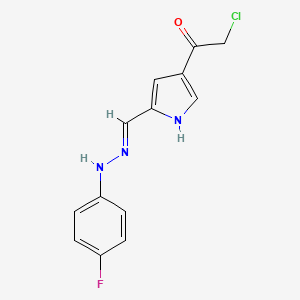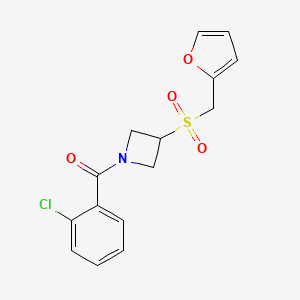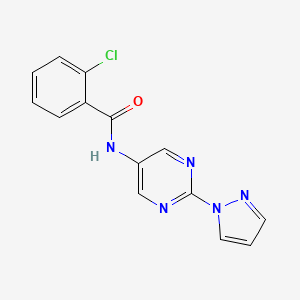![molecular formula C16H10Cl2O2 B2842887 (3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one CAS No. 1705584-19-5](/img/structure/B2842887.png)
(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy, X-ray crystallography, or quantum chemical calculations .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds or its behavior under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, spectral properties, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of chromene derivatives, including compounds structurally related to "(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one," has been a subject of interest due to their potential applications in various fields. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) reported the crystal structure of a chromene derivative, highlighting the importance of p-p stacking in the formation of linear chains in the crystallographic direction (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, Narayanan et al. (2013) discussed the conformation and intramolecular hydrogen bonding in a bromophenyl chromenone compound, underlining the structural features that could influence its reactivity and interactions (Narayanan, Kamalraja, Perumal, & Sethusankar, 2013).
Antimicrobial Applications
Chromene derivatives have been explored for their antimicrobial properties. Bairagi, Bhosale, and Deodhar (2009) synthesized Schiff’s bases of 4-chloro-3-coumarin aldehyde and evaluated their antimicrobial activity, identifying compounds with significant efficacy against both gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009). This suggests that certain chromene compounds could serve as templates for the development of new antimicrobial agents.
Catalytic and Synthetic Applications
The application of chromene compounds extends into catalysis and synthetic chemistry. For example, Alonzi et al. (2014) described the synthesis of novel polystyrene-supported catalysts for the Michael addition, a key step in the synthesis of Warfarin and its analogues, highlighting the utility of chromene derivatives in facilitating chemical transformations (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014). This research demonstrates the versatility of chromene derivatives in organic synthesis, offering pathways to complex therapeutic agents.
Phytotoxic and Biological Activities
Chromene derivatives have also been studied for their phytotoxic and biological activities. Bashiri, Abdollahzadeh, Di Lecce, Alioto, Górecki, Pescitelli, Masi, and Evidente (2020) isolated chromenone and benzophenone derivatives from Fimetariella rabenhorstii, demonstrating their phytotoxic effects. This study provides insights into the potential application of chromene derivatives in agricultural chemistry to develop new phytotoxic agents (Bashiri, Abdollahzadeh, Di Lecce, Alioto, Górecki, Pescitelli, Masi, & Evidente, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-12-6-5-10(14(18)8-12)7-11-9-20-15-4-2-1-3-13(15)16(11)19/h1-8H,9H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVLRABRHGSUMF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)
![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)


![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)


![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)

